molecular formula C16H12F3KO9 B13905955 Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate

Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate

Cat. No.: B13905955
M. Wt: 444.35 g/mol
InChI Key: ALROVWIJDQMPRU-UHFFFAOYSA-M
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Description

Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex coumarin-derived glycoside featuring a trifluoromethyl-substituted chromen (coumarin) core linked to a trihydroxyoxane (glucuronic acid) moiety via an ether bond. The potassium counterion enhances its aqueous solubility, making it suitable for pharmaceutical or industrial applications.

Properties

Molecular Formula

C16H12F3KO9

Molecular Weight

444.35 g/mol

IUPAC Name

potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1

InChI Key

ALROVWIJDQMPRU-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and trifluoromethyl ketones.

    Glycosylation: The chromen derivative is then glycosylated using glucuronic acid or its derivatives under acidic or basic conditions to form the glycoside linkage.

    Potassium Salt Formation: The final step involves the neutralization of the glycoside with potassium hydroxide to form the potassium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chromen ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced chromen rings, and various substituted compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with its analogs:

Compound Name Substituent on Chromen Sugar Moiety Counterion Molecular Weight Key Properties
Target Compound (Potassium salt) 4-(Trifluoromethyl) Trihydroxy oxane Potassium Not reported High solubility (K+); electron-deficient core
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () 3-Carboxamide, 4-sulfamoyl None None Not reported Sulfonamide bioactivity; reflux synthesis
Methyl ester sulfate () 3-(4-Sulfooxyphenyl) Triacetyloxy oxane Methyl ester 1041261-16-8 Lipophilic (acetyl groups); industrial use
Disodium salt () 3-(4-Sulfonatooxyphenyl) Trihydroxy oxane Disodium 554.388 High solubility (sulfonate, Na+); polar

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound contrasts with sulfonato/sulfamoyl groups in analogs.
  • Sugar Modifications : The trihydroxy oxane in the target and disodium salt () increases polarity, favoring renal excretion. In contrast, the acetylated sugar in ’s methyl ester improves lipophilicity, aiding cellular uptake .
  • Counterion Impact : Potassium and sodium salts exhibit high aqueous solubility, whereas methyl esters () are more suited for organic solvents .

Characterization Tools :

  • X-ray crystallography using SHELX () and WinGX/ORTEP () are standard for confirming structures of such compounds .

Biological Activity

Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with hydroxyl and carboxyl functional groups, contributing to its biological activity. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
  • Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals, reducing oxidative damage to cellular components.
  • Regulation of Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK, which are crucial for inflammation and cell survival.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential and promoting cytochrome c release.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to controls, indicating strong antioxidant potential.
  • Case Study on Anti-inflammatory Effects :
    In vitro experiments demonstrated that this compound significantly inhibited TNF-alpha-induced inflammation in human cell lines, suggesting its utility in treating inflammatory diseases.
  • Case Study on Anticancer Properties :
    A recent study investigated its effects on breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through caspase activation pathways.

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